(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622292
InChI: InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
SMILES: CC(C1=C(C(=CC=C1)Br)OC)N
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol

(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC13622292

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine -

Specification

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
IUPAC Name (1S)-1-(3-bromo-2-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1
Standard InChI Key BNKBTDLQIVASDA-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=C(C(=CC=C1)Br)OC)N
SMILES CC(C1=C(C(=CC=C1)Br)OC)N
Canonical SMILES CC(C1=C(C(=CC=C1)Br)OC)N

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure features a phenyl ring substituted with bromine (at position 3) and methoxy (at position 2), connected to an ethanamine chain. The (S)-configuration at the chiral center introduces stereoselectivity, which is critical for interactions with biological targets. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding potential .

Key Structural Features:

  • Chiral center: Dictates enantiomer-specific activity.

  • Bromine substitution: Influences electronic properties and binding affinity.

  • Methoxy group: Modulates lipophilicity and metabolic stability.

Synthetic Methodologies

While no direct synthesis routes for (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine are documented in accessible literature, analogous compounds provide a framework for plausible pathways.

Hypothetical Synthesis Route:

  • Bromination: Introduce bromine to 2-methoxyphenylethanol using Br2\text{Br}_2 in acetic acid .

  • Oxidation: Convert the alcohol to a ketone via Swern oxidation.

  • Reductive Amination: React the ketone with ammonia and a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselective amine formation.

StepReaction TypeReagentsPurpose
1BrominationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}Introduce bromine
2Oxidation(COCl)2\text{(COCl)}_2, DMSO, Et3N\text{Et}_3\text{N}Form ketone intermediate
3Reductive AminationNH3\text{NH}_3, NaBH4\text{NaBH}_4, Ru-BINAPEnantioselective amine synthesis

This route emphasizes enantiomeric purity, a critical factor in pharmaceutical applications .

Physicochemical Properties

Data for (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is sparse, but properties of its alcohol analog, (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol, offer indirect insights :

PropertyValue (Alcohol Analog)
Boiling Point313.9 ± 32.0 °C
Density1.438 ± 0.06 g/cm³
pKa14.20 ± 0.20

The amine’s pKa is expected to be lower (~10–11) due to the basic nitrogen, influencing its protonation state under physiological conditions.

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological Activity
(S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amineMethoxy at position 4Neuroactive effects
(S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amineChlorine instead of bromineReduced lipophilicity
(S)-1-(2-Methoxyphenyl)ethan-1-amineNo bromine substitutionLower receptor affinity

The 3-bromo-2-methoxy configuration uniquely balances electronic effects and steric bulk, potentially optimizing target engagement .

Future Research Directions

  • Stereoselective Synthesis: Develop scalable methods for high-purity (S)-enantiomer production.

  • Target Identification: Screen against neurotransmitter receptors and cancer-related enzymes.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

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